3-Fluoro-5-(3-methylthiophenyl)phenol
Description
3-Fluoro-5-(3-methylthiophenyl)phenol is a fluorinated phenolic compound featuring a 3-methylthiophenyl substituent at the para position relative to the hydroxyl group. This structure combines the electron-withdrawing effects of fluorine with the sulfur-containing aromatic moiety, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-fluoro-5-(3-methylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAFUIBXETXHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-5-(3-methylthiophenyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
3-Fluoro-5-(3-methylthiophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-5-(3-methylthiophenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methylthiophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the thiophenyl and phenol groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 3-Fluoro-5-(3-methylthiophenyl)phenol with analogous compounds:
Key Observations :
- Lipophilicity : The 3-methylthiophenyl group in the target compound may enhance lipophilicity relative to the oxane-containing analog, favoring membrane permeability .
- Steric Considerations: The oxane ring in 3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol introduces significant steric bulk, which could hinder interactions with flat binding pockets .
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